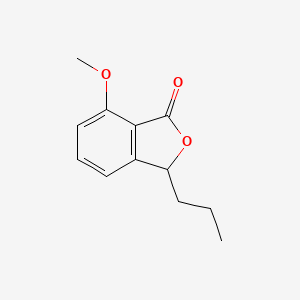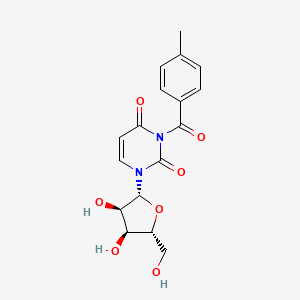
3-(4-Methylbenzoyl)uridine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Methylbenzoyl)uridine is a synthetic nucleoside analog that combines the structural features of uridine and a 4-methylbenzoyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Methylbenzoyl)uridine typically involves the acylation of uridine with 4-methylbenzoyl chloride. The reaction is carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include:
Solvent: Dichloromethane or chloroform
Temperature: Room temperature to reflux
Reaction Time: Several hours to overnight
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
3-(4-Methylbenzoyl)uridine can undergo various chemical reactions, including:
Oxidation: The methyl group on the benzoyl ring can be oxidized to a carboxyl group.
Reduction: The carbonyl group in the benzoyl moiety can be reduced to a hydroxyl group.
Substitution: The uridine moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: 3-(4-Carboxybenzoyl)uridine
Reduction: 3-(4-Hydroxybenzoyl)uridine
Substitution: Depending on the nucleophile, products such as this compound derivatives with different functional groups.
科学研究应用
3-(4-Methylbenzoyl)uridine has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex nucleoside analogs.
Biology: Studied for its potential role in modifying RNA and DNA structures.
Medicine: Investigated for its antiviral and anticancer properties.
作用机制
The mechanism of action of 3-(4-Methylbenzoyl)uridine involves its incorporation into nucleic acids, where it can interfere with normal cellular processes. The molecular targets include enzymes involved in nucleic acid synthesis and repair. The pathways affected may include:
DNA/RNA Polymerases: Inhibition of these enzymes can prevent the replication and transcription of genetic material.
Nucleotide Metabolism: Alteration of nucleotide pools can disrupt cellular homeostasis.
相似化合物的比较
Similar Compounds
- 3-(4-Methylbenzoyl)propanoate
- 3-(4-Hydroxybenzoyl)uridine
- 3-(4-Carboxybenzoyl)uridine
Uniqueness
3-(4-Methylbenzoyl)uridine is unique due to its specific structural features that combine the properties of uridine and a 4-methylbenzoyl group. This combination allows it to interact with biological systems in ways that other similar compounds may not, making it a valuable tool in research and potential therapeutic applications.
属性
CAS 编号 |
86988-31-0 |
|---|---|
分子式 |
C17H18N2O7 |
分子量 |
362.3 g/mol |
IUPAC 名称 |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-(4-methylbenzoyl)pyrimidine-2,4-dione |
InChI |
InChI=1S/C17H18N2O7/c1-9-2-4-10(5-3-9)15(24)19-12(21)6-7-18(17(19)25)16-14(23)13(22)11(8-20)26-16/h2-7,11,13-14,16,20,22-23H,8H2,1H3/t11-,13-,14-,16-/m1/s1 |
InChI 键 |
JRDOYXPXGAGGQB-XKVFNRALSA-N |
手性 SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=O)C=CN(C2=O)[C@H]3[C@@H]([C@@H]([C@H](O3)CO)O)O |
规范 SMILES |
CC1=CC=C(C=C1)C(=O)N2C(=O)C=CN(C2=O)C3C(C(C(O3)CO)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![4-[(3,4,5-Trimethoxyphenyl)methyl]-4H-1,4-oxazocine](/img/structure/B14399019.png)


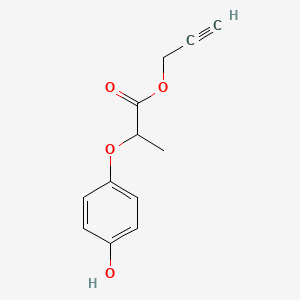
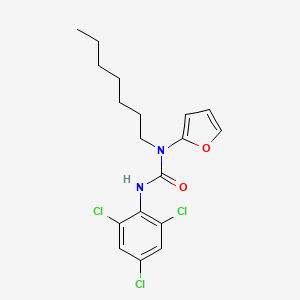

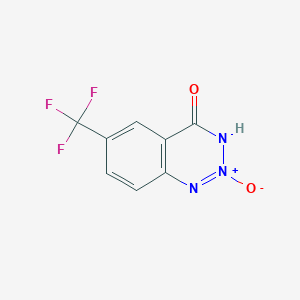

![{2-[4-Methyl-2-(2-methylpropoxy)phenyl]oxiran-2-yl}methanol](/img/structure/B14399076.png)
![1-[3-Chloro-2-(4-chlorophenyl)-3-phenylprop-2-en-1-yl]-1H-imidazole](/img/structure/B14399078.png)
![2-Methyl-3-[4-(4-methylphenoxy)phenyl]quinazolin-4(3H)-one](/img/structure/B14399081.png)
![2-{3-[(3-Amino-3-oxopropyl)amino]benzene-1-sulfonyl}ethyl hydrogen sulfate](/img/structure/B14399084.png)
